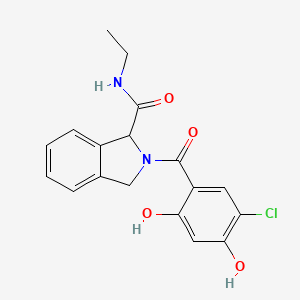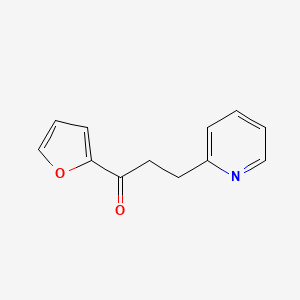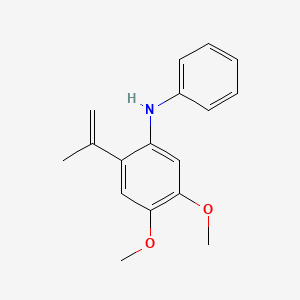
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two methoxy groups and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline typically involves the reaction of 4,5-dimethoxyaniline with an appropriate alkylating agent under controlled conditions. One common method involves the use of prop-1-en-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism by which 4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-1-yl)aniline: Similar structure but with a different position of the double bond.
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)benzene: Similar structure but with a benzene ring instead of an aniline group.
Uniqueness
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups.
Properties
CAS No. |
918163-04-9 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4,5-dimethoxy-N-phenyl-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C17H19NO2/c1-12(2)14-10-16(19-3)17(20-4)11-15(14)18-13-8-6-5-7-9-13/h5-11,18H,1H2,2-4H3 |
InChI Key |
IBRLGXGMHXJNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1NC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
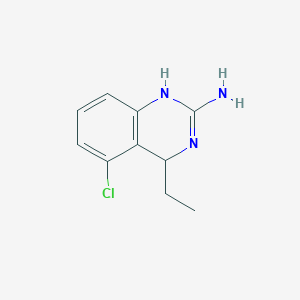


![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
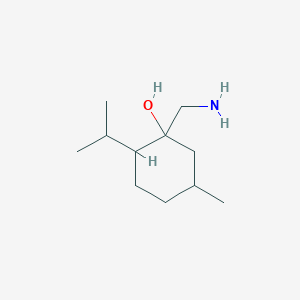
propanedinitrile](/img/structure/B12610496.png)
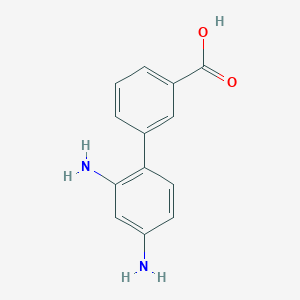
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
